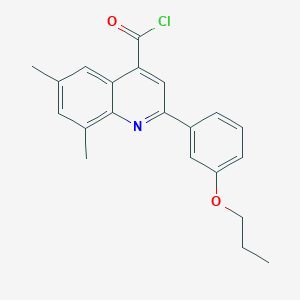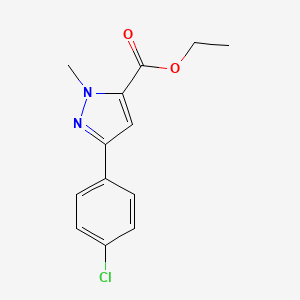
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, also known as EMCPC, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a versatile compound that has been used in a variety of applications, from drug delivery to protein synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EMCPC.
Applications De Recherche Scientifique
Antiviral Activity
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: and its derivatives have shown promising results as antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to inhibit the replication of various viruses, including influenza and hepatitis C virus . The pyrazole ring, a feature in this compound, is known for its ability to interact with viral enzymes or proteins, potentially blocking the viral life cycle.
Anticancer Potential
The structural complexity of Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate makes it a candidate for anticancer drug development. Indole derivatives have been found to possess anticancer activities, suggesting that this compound could be synthesized and screened for similar properties .
Antidiabetic Applications
Indole derivatives have been reported to exhibit antidiabetic effects. The pyrazole compound could be synthesized and tested for its ability to regulate blood glucose levels, offering a new avenue for diabetes treatment .
Propriétés
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPAQVTUYKMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


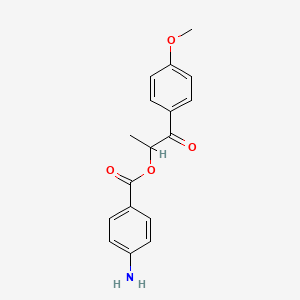

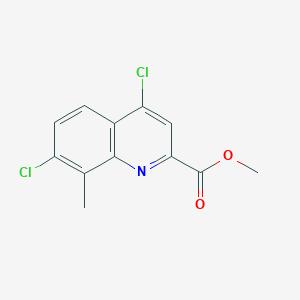

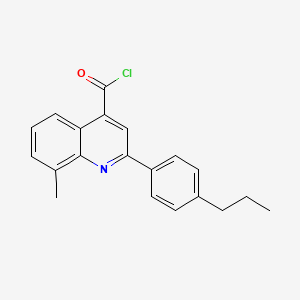

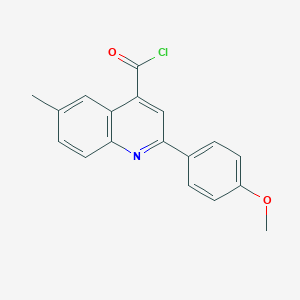


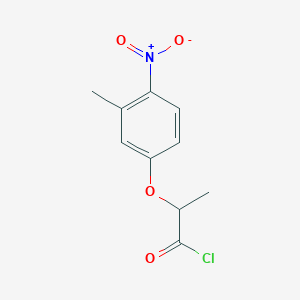
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)
